molecular formula C18H20FNO2 B5801841 N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide

N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide

Katalognummer B5801841
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: XWXYHVNCWWHXIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of B-cell malignancies. This compound has shown promise in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide binds to the active site of BTK and prevents its activation by phosphorylation. This leads to the inhibition of downstream signaling pathways that are involved in the survival and proliferation of B-cells. Additionally, N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies.
Biochemical and Physiological Effects:
In preclinical studies, N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the growth of B-cell malignancies both in vitro and in vivo. This compound has also been shown to enhance the activity of other anti-cancer agents such as rituximab and venetoclax. Additionally, N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have minimal effects on normal B-cells and other immune cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide in lab experiments is its specificity for BTK. This allows for the selective inhibition of B-cell signaling pathways without affecting other signaling pathways in the cell. However, one limitation of this compound is its potential for off-target effects, which may lead to unwanted side effects.

Zukünftige Richtungen

There are several future directions for the development of N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide. One direction is the evaluation of its efficacy in clinical trials for the treatment of B-cell malignancies. Another direction is the optimization of its pharmacokinetic properties to improve its bioavailability and reduce the potential for off-target effects. Additionally, the combination of N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide with other anti-cancer agents may lead to improved therapeutic outcomes. Finally, the development of more potent and selective BTK inhibitors may lead to the discovery of new therapeutic strategies for the treatment of B-cell malignancies.

Synthesemethoden

The synthesis of N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide involves the reaction of 4-fluorobenzylamine with 2-(2,3,5-trimethylphenoxy)acetyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The product is then purified by column chromatography to obtain the desired compound.

Wissenschaftliche Forschungsanwendungen

N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the activity of BTK (Bruton's tyrosine kinase), a key enzyme in the B-cell receptor signaling pathway. This pathway plays a critical role in the survival and proliferation of B-cells, which are involved in the development of various B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Therefore, the inhibition of BTK by N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide has the potential to be an effective therapeutic strategy for the treatment of these malignancies.

Eigenschaften

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(2,3,5-trimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2/c1-12-8-13(2)14(3)17(9-12)22-11-18(21)20-10-15-4-6-16(19)7-5-15/h4-9H,10-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXYHVNCWWHXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)NCC2=CC=C(C=C2)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(2,3,5-trimethylphenoxy)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.